molecular formula C7H5FO B562760 4-Fluorobenzaldehyde-2,3,5,6-D4 CAS No. 93111-27-4

4-Fluorobenzaldehyde-2,3,5,6-D4

Cat. No.: B562760
CAS No.: 93111-27-4
M. Wt: 128.139
InChI Key: UOQXIWFBQSVDPP-RHQRLBAQSA-N
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Description

Scientific Research Applications

4-Fluorobenzaldehyde-2,3,5,6-D4 is widely used in scientific research due to its unique properties:

Safety and Hazards

4-Fluorobenzaldehyde-2,3,5,6-D4 is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is a combustible liquid and harmful if swallowed. It causes serious eye irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluorobenzaldehyde-2,3,5,6-D4 typically involves the halogen-exchange reaction of 4-chlorobenzaldehyde with a fluorinating agent. The deuterium atoms are introduced through the use of deuterated reagents or solvents during the reaction process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the deuterated product. The use of specialized equipment and deuterated reagents is essential to achieve the desired isotopic labeling .

Chemical Reactions Analysis

Types of Reactions

4-Fluorobenzaldehyde-2,3,5,6-D4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

    4-Fluorobenzaldehyde: The non-deuterated analog, commonly used in similar applications but without the benefits of deuterium labeling.

    2,3,5,6-Tetradeuterio-4-fluorobenzyl alcohol: A reduced form of 4-Fluorobenzaldehyde-2,3,5,6-D4.

    4-Fluorobenzoic acid: An oxidized form of this compound

Uniqueness

This compound is unique due to its deuterium labeling, which provides distinct advantages in scientific research, particularly in the study of metabolic pathways and drug development. The deuterium atoms help in tracking the compound’s behavior in biological systems and can lead to the development of drugs with improved stability and efficacy .

Properties

IUPAC Name

2,3,5,6-tetradeuterio-4-fluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FO/c8-7-3-1-6(5-9)2-4-7/h1-5H/i1D,2D,3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOQXIWFBQSVDPP-RHQRLBAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C=O)[2H])[2H])F)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.